(E)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
“(E)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide” is a chemical compound. It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yields the acylated compounds .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Synthesis and Structural Characterization
Research on derivatives of 1,3,4-oxadiazole, a core structure related to the compound , has focused on synthesizing novel compounds with potential biological activities. For instance, Abbasi et al. (2013) have synthesized S-substituted derivatives of 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol, highlighting methods for structural characterization and potential enzyme inhibition applications Abbasi et al., 2013.
Anticancer Activity
The synthesis of 1,3,4-oxadiazole derivatives has also been explored for anticancer applications. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated their anticancer activity against various cancer cell lines, demonstrating the potential of oxadiazole derivatives in cancer therapy Ravinaik et al., 2021.
Antimicrobial Assessment
The antimicrobial activity of synthesized compounds containing 1,3,4-oxadiazole and related structures has been a subject of study. Elmagd et al. (2017) used thiosemicarbazide derivatives as a precursor for synthesizing heterocyclic compounds, including 1,3,4-oxadiazole, and evaluated their antimicrobial activity Elmagd et al., 2017.
Materials Science Applications
In materials science, the incorporation of 1,3,4-oxadiazole units into polymers has been explored for creating materials with novel properties. Zhi-yuan (2012) synthesized non-conjugated random copolymers containing 1,3,4-oxadiazole, demonstrating improved solubility and thermal stability, indicating potential applications in electronics and photonics Zhi-yuan, 2012.
Future Directions
Properties
IUPAC Name |
(E)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-8-13-14-11(16-8)7-12-10(15)5-4-9-3-2-6-17-9/h2-6H,7H2,1H3,(H,12,15)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDSRSUZGNTRCY-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)CNC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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